Cas no 1805038-06-5 (Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate)

Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate
-
- インチ: 1S/C9H8BrF2NO2/c1-15-9(14)7-2-6(8(11)12)5(3-10)4-13-7/h2,4,8H,3H2,1H3
- InChIKey: CLIVKNFKIDQFLC-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CN=C(C(=O)OC)C=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 228
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 39.2
Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029075838-250mg |
Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate |
1805038-06-5 | 97% | 250mg |
$499.20 | 2022-04-01 | |
Alichem | A029075838-500mg |
Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate |
1805038-06-5 | 97% | 500mg |
$806.85 | 2022-04-01 | |
Alichem | A029075838-1g |
Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate |
1805038-06-5 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate 関連文献
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylateに関する追加情報
Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805038-06-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate, identified by its CAS number 1805038-06-5, is a highly versatile and significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its pyridine core functionalized with both bromomethyl and difluoromethyl substituents, has garnered considerable attention due to its utility in the synthesis of a wide array of biologically active molecules. The strategic placement of these functional groups not only enhances reactivity but also opens up numerous possibilities for further derivatization, making it an indispensable tool in the chemist's arsenal.
The structural features of Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate contribute to its remarkable chemical properties. The bromomethyl group, a powerful nucleophilic handle, facilitates the introduction of various functional moieties through cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, particularly in the development of novel therapeutic agents. Concurrently, the difluoromethyl group introduces unique electronic and steric effects that can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. This dual functionality makes the compound an exceptionally valuable precursor for medicinal chemists aiming to design molecules with enhanced binding affinity and metabolic stability.
In recent years, there has been a surge in research focused on leveraging fluorinated compounds to improve drug efficacy and reduce side effects. The incorporation of difluoromethyl groups into drug candidates has been shown to enhance lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, studies have demonstrated that difluoromethyl-containing molecules exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate serves as a prime example of how such structural modifications can be systematically explored to optimize drug-like properties.
The utility of this compound extends beyond simple building blocks; it plays a crucial role in the synthesis of more complex scaffolds found in modern pharmaceuticals. For example, it has been employed in the preparation of kinase inhibitors, which are among the most widely used classes of drugs for treating cancers and inflammatory diseases. The pyridine core is a common motif in kinase inhibitors due to its ability to mimic natural substrates and interact with key residues in the enzyme's active site. By functionalizing this core with both bromomethyl and difluoromethyl groups, chemists can fine-tune the molecule's interactions with biological targets, leading to increased potency and selectivity.
The synthesis of Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. One common approach involves the bromination of a pyridine derivative followed by protection-deprotection strategies to install the carboxylate moiety at the appropriate position. Subsequent introduction of the difluoromethyl group can be achieved through metal-catalyzed cross-coupling reactions or direct fluorination techniques. These synthetic routes underscore the importance of Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate as a cornerstone intermediate in pharmaceutical synthesis.
The growing interest in fluorinated compounds has also spurred innovation in synthetic chemistry. New catalytic systems and reaction conditions have been developed to facilitate the introduction of fluorine atoms into organic molecules with greater efficiency and selectivity. Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate is often used as a substrate to test these new methodologies due to its well-defined structure and reactive sites. Such research not only advances the field but also provides chemists with powerful tools for constructing novel drug candidates.
In conclusion, Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805038-06-5) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features enable a wide range of chemical transformations that are essential for constructing biologically active molecules. The ongoing research into fluorinated compounds underscores its importance as a building block for next-generation therapeutics. As synthetic methodologies continue to evolve, compounds like Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate will remain at the forefront of pharmaceutical innovation.
1805038-06-5 (Methyl 5-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate) 関連製品
- 1247080-34-7(1-1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethylpiperazine)
- 2580185-28-8(8-{(benzyloxy)carbonylamino}quinoline-7-carboxylic acid)
- 2137530-60-8([1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol)
- 2248297-21-2(5-(Methylsulfonimidoyl)pentanenitrile)
- 2228888-70-6(tert-butyl N-2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethylcarbamate)
- 2229338-39-8(2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid)
- 1190322-26-9(5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid)
- 1805119-92-9(2-Bromo-3,6-difluorobenzyl bromide)
- 721413-47-4(3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde)
- 2228980-14-9(4-(azidomethyl)-3-(trifluoromethyl)pyridine)



